molecular formula C11H10Cl2O3 B13855708 Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate

Cat. No.: B13855708
M. Wt: 261.10 g/mol
InChI Key: ZYOLYZNBDAOJPB-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2,5-dichlorophenyl ring and a 3-oxo-butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate typically involves the esterification of 2-(2,5-dichlorophenyl)-3-oxo-butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-Dichlorophenyl)-3-oxo-butanoate
  • Methyl 2-(2,6-Dichlorophenyl)-3-oxo-butanoate
  • Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate

Uniqueness

Methyl 2-(2,5-Dichlorophenyl)-3-oxo-butanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 2-(2,5-dichlorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)8-5-7(12)3-4-9(8)13/h3-5,10H,1-2H3

InChI Key

ZYOLYZNBDAOJPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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